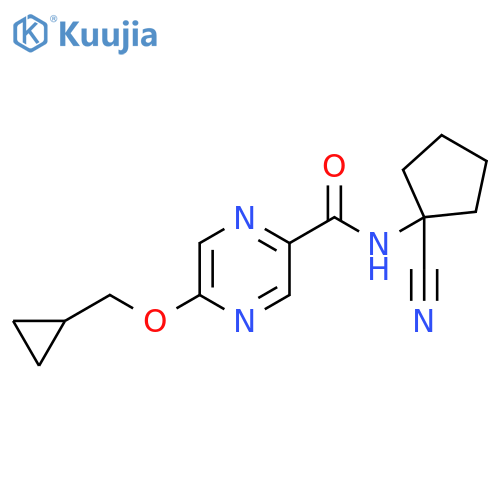Cas no 1950580-89-8 (N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide)

1950580-89-8 structure
商品名:N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
- AKOS031724565
- EN300-6647674
- 1950580-89-8
- Z2042527718
- N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide
-
- インチ: 1S/C15H18N4O2/c16-10-15(5-1-2-6-15)19-14(20)12-7-18-13(8-17-12)21-9-11-3-4-11/h7-8,11H,1-6,9H2,(H,19,20)
- InChIKey: OHJSGEKGOIFUII-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2(C#N)CCCC2)=O)=NC=C(OCC2CC2)N=C1
計算された属性
- せいみつぶんしりょう: 286.14297583g/mol
- どういたいしつりょう: 286.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 529.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 9.88±0.20(Predicted)
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6647674-0.05g |
N-(1-cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
1950580-89-8 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
1950580-89-8 (N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
